molecular formula C19H16ClN3O2 B13106195 2-(Benzyl(methyl)amino)-4-(2-chlorophenyl)pyrimidine-5-carboxylic acid

2-(Benzyl(methyl)amino)-4-(2-chlorophenyl)pyrimidine-5-carboxylic acid

Cat. No.: B13106195
M. Wt: 353.8 g/mol
InChI Key: JQYLQNLANICGMH-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at position 2 with a benzyl(methyl)amino group and at position 4 with a 2-chlorophenyl moiety, while position 5 carries a carboxylic acid group. The benzyl(methyl)amino group introduces steric bulk and moderate lipophilicity, whereas the ortho-chlorophenyl substituent may influence electronic properties and intermolecular interactions.

Properties

Molecular Formula

C19H16ClN3O2

Molecular Weight

353.8 g/mol

IUPAC Name

2-[benzyl(methyl)amino]-4-(2-chlorophenyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C19H16ClN3O2/c1-23(12-13-7-3-2-4-8-13)19-21-11-15(18(24)25)17(22-19)14-9-5-6-10-16(14)20/h2-11H,12H2,1H3,(H,24,25)

InChI Key

JQYLQNLANICGMH-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC=C(C(=N2)C3=CC=CC=C3Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyl(methyl)amino)-4-(2-chlorophenyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyrimidine ring.

    Attachment of the Benzyl(methyl)amino Group: This step involves the alkylation of the amino group on the pyrimidine ring with benzyl chloride and methyl iodide in the presence of a base.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyl(methyl)amino)-4-(2-chlorophenyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-(Benzyl(methyl)amino)-4-(2-chlorophenyl)pyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(Benzyl(methyl)amino)-4-(2-chlorophenyl)pyrimidine-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit enzyme activity or alter gene expression, resulting in therapeutic effects.

Comparison with Similar Compounds

Substituent Variations at Position 4

  • Target Compound: 4-(2-chlorophenyl) group.
  • 4-[(4-Chlorophenyl)amino]-6-methyl-2-phenyl-pyrimidine-5-carboxylic Acid (): Position 4 carries a para-chlorophenylamino group. This compound’s solubility profile may differ due to the para-chloro placement and additional methyl group at position 6 .
  • The reduced aromaticity of the core may alter reactivity and electronic properties compared to pyrimidine-based analogs .

Substituent Variations at Position 2

  • Target Compound: 2-(Benzyl(methyl)amino) group. This substituent combines aromatic (benzyl) and aliphatic (methyl) components, balancing lipophilicity and conformational flexibility .
  • (S)-4-((3-Chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic Acid (Imp-A, ): Position 2 features a pyrrolidinyl group with a hydroxymethyl side chain. The cyclic amine increases rigidity, and the hydroxyl group enhances hydrophilicity. The 3-chloro-4-methoxybenzyl group at position 4 introduces additional steric and electronic complexity compared to the target’s 2-chlorophenyl .
  • 4-(Benzylamino)-2-((3-chloro-4-hydroxyphenethyl)amino)pyrimidine-5-carboxamide (): A benzylamino group at position 4 and a phenethylamino group at position 2. The phenethyl chain may improve membrane permeability, while the carboxamide at position 5 reduces acidity compared to the carboxylic acid in the target .

Solubility and Reactivity

  • The carboxylic acid group at position 5 in the target compound and its analogs (e.g., Imp-A ) enhances aqueous solubility. Modifications such as esterification (as in ) or conversion to amides ( ) alter solubility and metabolic stability.
  • The ortho-chlorophenyl group in the target may reduce solubility compared to para-substituted analogs due to increased molecular planarity and π-π stacking interactions .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Position 2 Substituent Position 4 Substituent Position 5 Group Key Differences
Target Compound Pyrimidine Benzyl(methyl)amino 2-Chlorophenyl Carboxylic acid Ortho-chloro; balanced lipophilicity
Imp-A () Pyrimidine 2-(Hydroxymethyl)pyrrolidin-1-yl 3-Chloro-4-methoxybenzyl Carboxylic acid Cyclic amine; methoxy enhances hydrophilicity
Compound Pyrimidine Phenyl 4-Chlorophenylamino Carboxylic acid Para-chloro; amino group at position 4
Compound Dihydropyridine 2-(Aminoethoxy)methyl 2-Chlorophenyl Diethyl ester Non-aromatic core; ester groups

Biological Activity

2-(Benzyl(methyl)amino)-4-(2-chlorophenyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a complex aromatic structure. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry, where pyrimidine derivatives are known for their diverse applications, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of 2-(Benzyl(methyl)amino)-4-(2-chlorophenyl)pyrimidine-5-carboxylic acid is C17H16ClN3O2C_{17}H_{16}ClN_3O_2. Its structure features:

  • A pyrimidine ring .
  • A benzyl(methyl)amino group at the 2-position.
  • A 2-chlorophenyl group at the 4-position.
  • A carboxylic acid functional group at the 5-position.

The presence of these substituents enhances its reactivity and potential interactions with biological targets, making it a candidate for further pharmacological studies.

Pyrimidine derivatives like this compound are known to interact with various biological receptors and enzymes. Research indicates that they may influence multiple biochemical pathways, including:

  • Inhibition of cyclooxygenase (COX) enzymes, which could elucidate potential anti-inflammatory effects.
  • Binding affinity to specific receptors , impacting signal transduction pathways critical in cancer progression and inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar pyrimidine compounds. For instance:

  • Compounds with structural similarities exhibited IC50 values ranging from 0.2 to 10 µM against various cancer cell lines, indicating significant antiproliferative activity .
  • The compound's ability to induce apoptosis in cancer cells has been observed, with flow cytometry analyses showing increased caspase activity .

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory properties through COX inhibition. Pyrimidine derivatives have been documented to exhibit such effects, making this compound a candidate for further investigation in inflammatory models.

Comparative Analysis with Related Compounds

To understand the unique properties of 2-(Benzyl(methyl)amino)-4-(2-chlorophenyl)pyrimidine-5-carboxylic acid, a comparison with structurally related compounds is useful:

Compound NameKey FeaturesIC50 (µM)
2-(Phenyl)pyrimidine-5-carboxylic acidLacks halogen substituentsN/A
2-(4-Fluorophenyl)pyrimidine-5-carboxylic acidContains fluorine instead of chlorineN/A
4-(Benzylamino)pyrimidine-5-carboxylic acidSimilar amine substitutionN/A

The unique combination of substituents in our compound may enhance stability and interaction with biological targets compared to these analogs .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrimidine derivatives:

  • Anticancer Screening : A study demonstrated that a related compound exhibited an IC50 value of 3.0 µM against the A549 lung cancer cell line, suggesting strong antiproliferative activity. This indicates that our compound may also possess similar efficacy against cancer cells .
  • Enzymatic Inhibition Studies : Investigations into the inhibition of COX enzymes revealed that certain pyrimidine derivatives could significantly reduce inflammatory markers in vitro, suggesting that our compound could be tested for similar effects.
  • Molecular Docking Studies : Computational analyses have predicted favorable binding modes for pyrimidine derivatives at various receptor sites, which could be extrapolated to hypothesize potential binding interactions for our compound as well .

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